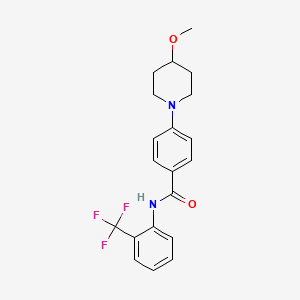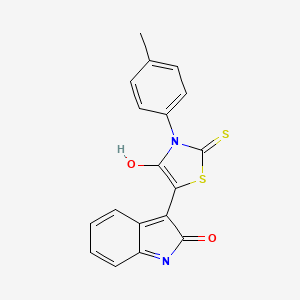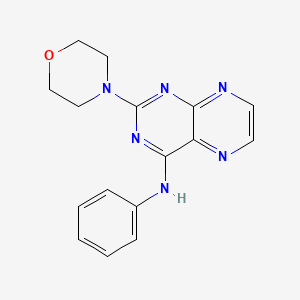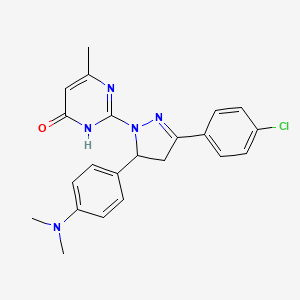
4-(4-methoxypiperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxypiperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H21F3N2O2 and its molecular weight is 378.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
NMDA Receptor Antagonism
4-(4-Methoxypiperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide is explored for its potential as an NR2B subunit-selective antagonist of the NMDA receptor. This compound, among others, demonstrated low nanomolar activity in binding and functional assays and was found effective in a mouse model of formalin-induced hyperalgesia after oral administration, similar to the efficacy of besonprodil (Borza et al., 2007).
Enantioselective Synthesis
This compound is also studied in the context of enantioselective synthesis. Specifically, the transformation of (S)-methylpyroglutamate to N-methoxy-N-methylamide, facilitating the addition of Grignard reagents, leads to the production of various piperidine derivatives (Calvez et al., 1998).
Antihyperglycemic Agents
In the search for antidiabetic agents, this compound derivatives have been synthesized and evaluated. One such derivative, KRP-297, was identified as a promising candidate for the treatment of diabetes mellitus (Nomura et al., 1999).
Gastrointestinal Stimulant
The compound has also been used in the synthesis of cisapride, a gastrointestinal stimulant. The pharmacological properties of benzamides derived from piperidinamines related to this compound were evaluated for potential gastrokinetic activity (Van Daele et al., 1986).
Serotonin Receptor Ligands
In the study of serotonin ligands, derivatives of this compound with modifications in the aryl portion (like phenyl or 2-methoxyphenyl) and a phthalimido or benzamido group at the 4-substituent have shown high affinity for 5-HT1A serotonin binding sites (Glennon et al., 1988).
PET Imaging Agents
The compound and its derivatives have been synthesized as potential PET (Positron Emission Tomography) tracers for imaging of neuroinflammation. They have shown promise as carbon-11-labeled sEH/PDE4 dual inhibitors, important for studying neuroinflammatory conditions (Jia et al., 2019).
Kinase Inhibitors
It's also involved in the synthesis of Met kinase inhibitors. Specific substitutions in the compound structure resulted in improved enzyme potency and aqueous solubility, leading to potent and selective Met kinase inhibition (Schroeder et al., 2009).
Propriétés
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c1-27-16-10-12-25(13-11-16)15-8-6-14(7-9-15)19(26)24-18-5-3-2-4-17(18)20(21,22)23/h2-9,16H,10-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYUDDYKVMWPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B2869673.png)
![3-Cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B2869675.png)

![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2869680.png)

![methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate](/img/structure/B2869683.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2869685.png)

![N-[1-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2869687.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2869688.png)

![1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2869692.png)
![2-(3,5-dimethoxybenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2869694.png)
